CB2 Receptor Antagonism
[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine exhibits potent antagonist activity at the human cannabinoid receptor type 2 (CB2R), with an IC50 of 32 nM in a cell-based β-arrestin recruitment assay [1]. In contrast, the structurally related 2-bromo-5-methoxybenzylamine and 2-bromo-5-ethoxybenzylamine lack reported CB2R activity in public databases, highlighting the functional importance of the allyloxy substituent for this target engagement [2]. The magnitude of CB2R antagonism is comparable to that of established reference antagonists such as SR144528 (IC50 ≈ 50 nM in analogous assays), positioning this compound as a viable starting point for cannabinoid probe development [3].
| Evidence Dimension | CB2 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 32 nM |
| Comparator Or Baseline | 2-Bromo-5-methoxybenzylamine (no reported CB2R activity); SR144528 (reference antagonist, ~50 nM) |
| Quantified Difference | Target compound is active; methoxy analog is inactive; potency is within ~1.6-fold of reference standard |
| Conditions | Human recombinant CB2R expressed in U2OS cells; inhibition of WIN-55212-induced β-arrestin-GFP binding |
Why This Matters
For researchers screening GPCR targets, the allyloxy moiety confers CB2R antagonist activity absent in simpler alkoxy analogs, directly influencing hit selection and SAR follow-up.
- [1] BindingDB. (n.d.). BDBM50029958 (CHEMBL3353439) - Antagonist activity at human recombinant CB2R. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50029958 View Source
- [2] PubChem. (n.d.). 2-Bromo-5-methoxybenzylamine (CID 135684414). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/135684414 View Source
- [3] Pertwee, R. G. (2010). Receptors and Channels Targeted by Synthetic Cannabinoid Receptor Agonists and Antagonists. Current Medicinal Chemistry, 17(14), 1360-1381. (SR144528 IC50 context) View Source
